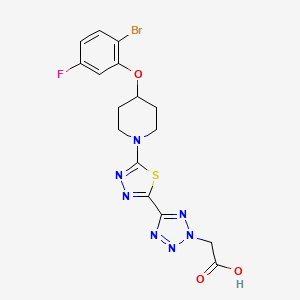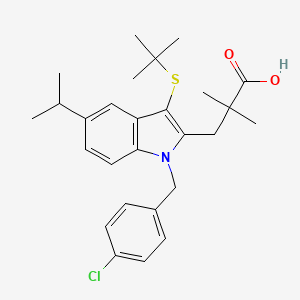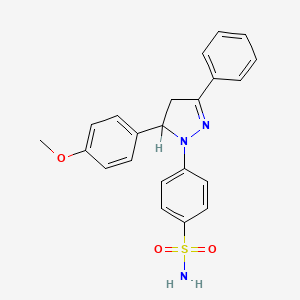
Molybdenum phosphide
Overview
Description
Molybdenum phosphide is a compound composed of molybdenum and phosphorusThis compound is known for its high stability, excellent catalytic activity, and resistance to corrosion, making it a promising material for various industrial and scientific applications .
Mechanism of Action
Target of Action
Molybdenum phosphide (MoP) primarily targets the hydrogen evolution reaction (HER) . This reaction is a key process in electrochemical water splitting, where water is broken down into hydrogen and oxygen. MoP acts as an electrocatalyst, accelerating the rate of this reaction .
Mode of Action
MoP interacts with its target, the HER, by facilitating the transfer of electrons. Theoretical calculations suggest that the phosphorization of molybdenum to form MoP introduces a good ‘H delivery’ system which attains nearly zero binding to H at a certain H coverage . This means that MoP can efficiently deliver hydrogen atoms to the reaction site, thereby enhancing the rate of the HER .
Biochemical Pathways
The primary biochemical pathway affected by MoP is the electrochemical hydrogen evolution reaction . This reaction is part of the larger process of water splitting, which is a key method for hydrogen production. By acting as an efficient catalyst for the HER, MoP can significantly enhance the efficiency of hydrogen production from water .
Pharmacokinetics
The electrocatalytic activity of mop can be influenced by factors such as its physical form and the conditions of the reaction environment .
Result of Action
The primary result of MoP’s action is the enhanced production of hydrogen via the HER . MoP exhibits excellent electrocatalytic activity, leading to a significant increase in the rate of the HER . This makes it one of the most active, acid-stable, earth abundant HER electrocatalysts reported to date .
Action Environment
The action of MoP can be influenced by various environmental factors. For instance, its stability and conductivity can be unsatisfactory in an alkaline environment . The introduction of carbon and nitrogen sources into the mop system can improve these properties, leading to excellent her electrocatalytic activity and stability .
Biochemical Analysis
Biochemical Properties
Molybdenum phosphide plays a crucial role in biochemical reactions, particularly in the electrochemical hydrogen evolution reaction . It exhibits excellent electrocatalytic activity, making it one of the most active, acid-stable, and earth-abundant catalysts reported to date . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through its catalytic properties .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a catalyst in the hydrogen evolution reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown excellent stability and long-term effects on cellular function, particularly in in vitro studies . Its degradation over time is minimal, making it a reliable compound for long-term experiments .
Metabolic Pathways
This compound is involved in the hydrogen evolution reaction, a key metabolic pathway in many organisms . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum phosphide can be synthesized through various methods, including direct synthesis on substrates, surface-confined atomic substitution, and pyrolysis of phosphorus-containing resins. One method involves the direct synthesis of this compound nanorods on silicon using graphene at the heterointerface. This method facilitates electron transfer to reaction sites and enhances solar energy conversion efficiency . Another approach is the surface-confined atomic substitution, where molybdenum is substituted with phosphorus atoms on a surface . Additionally, this compound nanocrystals can be synthesized by one-step pyrolysis of phosphorus-containing resins exchanged with molybdenum ions .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature processes to achieve crystallized compounds with large-area uniformity. These methods ensure the production of high-quality this compound with consistent properties suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Molybdenum phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as an electrocatalyst in the hydrogen evolution reaction, where it exhibits high activity and stability in both acidic and alkaline media .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen, oxygen, and various acids and bases. The conditions for these reactions often involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the hydrogen evolution reaction, the primary product is hydrogen gas .
Scientific Research Applications
Molybdenum phosphide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively studied as an efficient electrocatalyst for hydrogen evolution and carbon dioxide reduction reactions . In the field of energy research, this compound is used in the development of high-performance and cost-effective electrocatalysts for water splitting and other energy conversion processes .
Comparison with Similar Compounds
Molybdenum phosphide is often compared with other transition metal phosphides and dichalcogenides, such as cobalt this compound and nickel this compound. These compounds share similar catalytic properties but differ in their specific activities and stabilities. For example, cobalt this compound nanosheets exhibit outstanding electrocatalytic activity and stability towards oxygen and hydrogen evolution reactions . Nickel this compound, on the other hand, combines high catalytic activity with cost-effectiveness, making it a competitive alternative to platinum-based catalysts .
Similar Compounds
- Cobalt this compound
- Nickel this compound
- Trithis compound
- Amorphous this compound
This compound stands out due to its unique combination of high stability, excellent catalytic activity, and resistance to corrosion, making it a valuable material for various scientific and industrial applications.
Properties
IUPAC Name |
phosphanylidynemolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVZPDSWLOFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12163-69-8 | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12163-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the major catalytic applications of Molybdenum Phosphide (MoP)?
A1: MoP exhibits promising catalytic activity in several key reactions:
- Hydrodesulfurization (HDS): MoP catalysts demonstrate superior HDS activity compared to conventional molybdenum sulfide catalysts [, ]. Notably, MoP/SiO2 and MoP/Al2O3 catalysts exhibit remarkable performance in removing sulfur from model compounds like dibenzothiophene [].
- Hydrodenitrogenation (HDN): MoP catalysts show high activity for HDN, effectively removing nitrogen from compounds like quinoline [, ]. The presence of sulfur compounds like dibenzothiophene can impact HDN activity by competing for active sites [].
- Hydrogen Evolution Reaction (HER): MoP is recognized as a potential alternative to Pt-based electrocatalysts for HER due to its Pt-like electronic structure [, , , ]. Researchers are actively exploring strategies to enhance its HER activity by tuning its morphology, doping, and creating hybrids with other materials [, , , , , , , , , , ].
- CO2 Hydrogenation: MoP displays potential as a catalyst for CO2 hydrogenation to methanol, showing promise for utilizing CO2 as a chemical feedstock [, ]. Studies suggest that the interaction between MoP and the support material plays a crucial role in determining selectivity toward methanol [].
Q2: How does the support material influence the catalytic activity of MoP?
A2: The choice of support material significantly impacts MoP's catalytic performance:
- Alumina (Al2O3): MoP supported on alumina exhibits excellent activity for simultaneous HDN and HDS [].
- Silica (SiO2): The activity of silica-supported MoP catalysts in hydrodeoxygenation (HDO) can vary depending on the type of silica and reaction conditions [].
- Titania (TiO2) and Zirconia (ZrO2): MoP supported on titania or zirconia shows promising activity for HDO reactions, outperforming silica-supported catalysts [].
- Mesoporous carbon: Using mesoporous carbon as support can enhance the selectivity of MoP towards higher alcohols in higher alcohol synthesis from syngas [].
Q3: What is the role of promoters in MoP catalysts?
A3: Promoters can significantly modify the activity and selectivity of MoP catalysts:
- Potassium (K): Potassium acts as both a structural and electronic promoter in MoP catalysts, enhancing alcohol selectivity and chain length in higher alcohol synthesis [].
- Cobalt (Co) and Nickel (Ni): These metals, known for their CO dissociation ability, can influence the product distribution in reactions like higher alcohol synthesis [].
- Palladium (Pd): While palladium can boost CO conversion, it may shorten the alcohol chain length in higher alcohol synthesis [].
Q4: What is the crystal structure of this compound (MoP)?
A4: MoP typically crystallizes in the tungsten carbide (WC) structure. In this structure, each molybdenum atom is surrounded by six phosphorus atoms in a trigonal prismatic arrangement [].
Q5: How does the synthesis method influence the properties of MoP?
A5: The choice of synthesis method can significantly influence the particle size, morphology, and ultimately, the catalytic activity of MoP [].
- Temperature-Programmed Reduction (TPR): This commonly used method involves reducing a molybdenum precursor (e.g., molybdenum oxide) in the presence of a phosphorus source [, , , , , ]. The reduction temperature and heating rate can affect the resulting MoP phase and its properties.
- Colloidal Synthesis: This method allows for finer control over particle size and morphology, offering advantages for specific applications like CO2 hydrogenation [].
- Other Methods: Researchers are exploring novel synthesis techniques, including microwave-assisted synthesis [], to achieve specific MoP nanostructures with enhanced properties.
Q6: How stable is MoP under different conditions?
A6: MoP generally exhibits good thermal stability but can be prone to oxidation in air, especially at elevated temperatures.
- Air Stability: The stability of MoP in air can be improved by incorporating sulfur during synthesis []. Sulfur-doped MoP catalysts have shown remarkable air stability, maintaining their structure and activity even after prolonged exposure to ambient conditions.
Q7: How is computational chemistry used to understand MoP's catalytic properties?
A7: Density Functional Theory (DFT) calculations provide valuable insights into:
- Adsorption Energies: DFT helps determine the adsorption energies of reactants, intermediates, and products on different MoP surfaces, aiding in understanding reaction mechanisms [].
- Scaling Relations: Linear scaling relationships derived from DFT calculations help predict adsorption energies on doped MoP surfaces, allowing for catalyst design and optimization [].
- Electronic Structure: DFT calculations reveal the electronic structure of MoP and how it is influenced by factors like doping and support interactions [].
Q8: How do structural modifications affect the activity of MoP?
A8: Modifying the MoP structure can significantly influence its catalytic performance:
- Particle Size: Smaller MoP nanoparticles generally exhibit higher activity due to increased surface area and potentially different electronic properties [, , ].
- Morphology: Controlling the morphology of MoP, such as synthesizing nanowires [], can impact the exposure of active sites and enhance mass transport.
- Doping: Introducing heteroatoms like nitrogen can alter the electronic structure of MoP, leading to improved HER activity [, ].
- Support Interactions: Strong interactions between MoP and the support material can stabilize the active phase, modify its electronic properties, and influence selectivity [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid](/img/structure/B1676614.png)
![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B1676616.png)
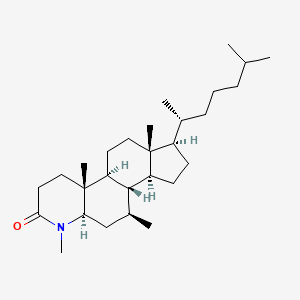


![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
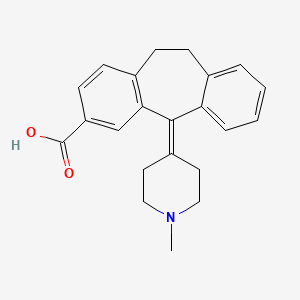
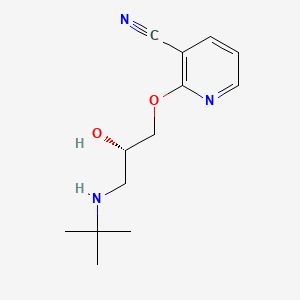
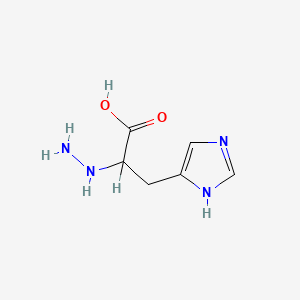
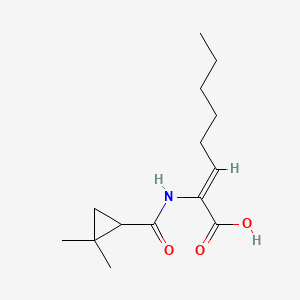
![(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1676631.png)
